Z-Ala-Asn-OH
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Overview
Description
N-[(Benzyloxy)carbonyl]alanylasparagine is a synthetic compound with the molecular formula C15H19N3O6. It is often used in peptide synthesis and research due to its stability and reactivity. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amino groups in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-Asn-OH typically involves the protection of the amino group of alanine with a benzyloxycarbonyl group, followed by coupling with asparagine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]alanylasparagine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino group.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Deprotection: The benzyloxycarbonyl group can be selectively removed using hydrogenation or treatment with strong acids.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., trifluoroacetic acid) or basic (e.g., sodium hydroxide) conditions.
Coupling Reactions: DCC, NHS, or other carbodiimides.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with strong acids like hydrochloric acid.
Major Products Formed
Hydrolysis: Free amino acids or peptides.
Coupling Reactions: Extended peptide chains.
Deprotection: Free amino groups ready for further functionalization.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]alanylasparagine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Z-Ala-Asn-OH primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]glycylglycine
- N-[(Benzyloxy)carbonyl]phenylalanylglycine
- N-[(Benzyloxy)carbonyl]valylglycine
Uniqueness
N-[(Benzyloxy)carbonyl]alanylasparagine is unique due to its specific combination of alanine and asparagine residues, which imparts distinct properties in terms of reactivity and stability. The presence of the benzyloxycarbonyl group provides selective protection, making it a valuable tool in peptide synthesis.
Properties
IUPAC Name |
4-amino-4-oxo-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-9(13(20)18-11(14(21)22)7-12(16)19)17-15(23)24-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H2,16,19)(H,17,23)(H,18,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTVLMHRWVJWOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307078 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]alanylasparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21467-12-9 |
Source
|
Record name | NSC186900 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]alanylasparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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